Stearyl Linoleate

Description

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Properties

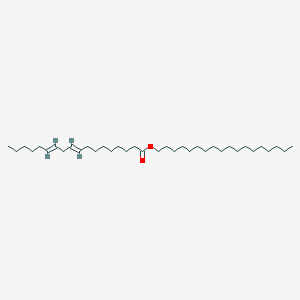

IUPAC Name |

octadecyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20H,3-11,13,15-17,19,21-35H2,1-2H3/b14-12-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHTZVUDPQWCBD-MLWYYCKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

135620-20-1 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, octadecyl ester, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135620-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601021748 | |

| Record name | Octadecyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17673-53-9 | |

| Record name | Octadecyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6762ZSK8IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Stearyl Linoleate" synthesis from stearyl alcohol and linoleic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl linoleate (B1235992), the ester of stearyl alcohol and linoleic acid, is a valuable compound with applications in cosmetics, pharmaceuticals, and other industries due to its emollient and lubricating properties. This technical guide provides a comprehensive overview of the synthesis of stearyl linoleate, focusing on both chemical and enzymatic methods. Detailed experimental protocols, data on reaction parameters, and purification techniques are presented to aid researchers in the successful laboratory-scale synthesis and characterization of this wax ester.

Introduction

This compound (C36H68O2) is a fatty acid ester that combines the long-chain saturated alcohol, stearyl alcohol, with the polyunsaturated fatty acid, linoleic acid.[1][2] Its unique structure imparts desirable physicochemical properties, making it a subject of interest for various applications. This document outlines the primary synthesis routes from stearyl alcohol and linoleic acid, providing detailed methodologies for both chemical and enzymatic catalysis.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of stearyl alcohol with linoleic acid. This reaction can be catalyzed by acids, bases, or enzymes.

Chemical Synthesis: Acid-Catalyzed Esterification

Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for producing esters. The reaction involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

dot graph "Acid_Catalyzed_Esterification" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

"Stearyl_Alcohol" [label="Stearyl Alcohol"]; "Linoleic_Acid" [label="Linoleic Acid"]; "Protonated_Carbonyl" [label="Protonated\nCarbonyl Intermediate", fillcolor="#FBBC05"]; "Tetrahedral_Intermediate" [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05"]; "Ester_Water" [label="this compound + H2O", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Stearyl_Alcohol" -> "Tetrahedral_Intermediate" [label="+"]; "Linoleic_Acid" -> "Protonated_Carbonyl" [label="+ H+"]; "Protonated_Carbonyl" -> "Tetrahedral_Intermediate"; "Tetrahedral_Intermediate" -> "Ester_Water" [label="- H+"]; } /dot

Caption: Mechanism of Acid-Catalyzed Esterification.

This protocol is a generalized procedure based on common esterification methods for fatty acids.[3][4]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine stearyl alcohol and linoleic acid in a 1:1 to 1.2:1 molar ratio. An excess of the alcohol can be used to drive the reaction towards the product.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene (B28343) or hexane (B92381), to dissolve the reactants. Add a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), in a concentration of 1-5% by weight of the reactants.

-

Reaction: Heat the mixture to reflux. The reaction temperature will depend on the solvent used (e.g., ~110°C for toluene). The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Chemical Synthesis: Base-Catalyzed Esterification

While less common for direct esterification of free fatty acids due to soap formation, base-catalyzed transesterification is a viable route if starting from an ester of linoleic acid (e.g., methyl linoleate). For direct esterification, specific conditions are required. A protocol for a similar ester, stearyl stearate, using a base catalyst provides a useful reference.[4]

-

Reactant and Catalyst: In a round-bottom flask, dissolve stearyl alcohol and linoleic acid in a suitable solvent like diethyl ether. Add a base catalyst, such as potassium hydroxide (B78521) (KOH), at approximately 3% of the total weight of the reactants.

-

Reaction: Reflux the mixture for several hours (e.g., 6 hours).

-

Work-up: After cooling, wash the reaction mixture with warm distilled water to remove the water-soluble catalyst.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude product will likely contain unreacted starting materials requiring further purification.

Enzymatic Synthesis

Enzymatic synthesis using lipases offers a milder and more specific alternative to chemical methods, often proceeding under solvent-free conditions. Immobilized lipases are particularly advantageous as they can be easily recovered and reused.

dot graph "Enzymatic_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

"Reactants" [label="Stearyl Alcohol +\nLinoleic Acid"]; "Enzyme" [label="Immobilized Lipase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Reaction Vessel\n(Solvent-free or\nOrganic Solvent)"]; "Incubation" [label="Incubation\n(Controlled Temperature\nand Agitation)"]; "Filtration" [label="Filtration"]; "Product" [label="Crude Stearyl\nLinoleate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enzyme_Recovery" [label="Recovered Lipase (B570770)\n(for reuse)", shape=ellipse, fillcolor="#FBBC05"];

"Reactants" -> "Reaction_Vessel"; "Enzyme" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Incubation"; "Incubation" -> "Filtration"; "Filtration" -> "Product"; "Filtration" -> "Enzyme_Recovery"; } /dot

Caption: General workflow for enzymatic synthesis.

This protocol is based on general procedures for lipase-catalyzed esterification of fatty acids.

-

Reactant and Enzyme Preparation: Combine stearyl alcohol and linoleic acid in a desired molar ratio (e.g., 1:1) in a reaction vessel.

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), typically at a concentration of 5-10% (w/w) of the total substrates.

-

Reaction Conditions: The reaction can be performed solvent-free or in a non-polar organic solvent. Maintain the temperature between 40-70°C with constant stirring or shaking.

-

Water Removal: To drive the equilibrium towards product formation, water can be removed by applying a vacuum or by adding molecular sieves to the reaction medium.

-

Monitoring: Monitor the reaction progress by analyzing samples using TLC or gas chromatography (GC).

-

Enzyme Recovery: Upon completion, recover the immobilized lipase by filtration for potential reuse.

-

Product Isolation: The filtrate contains the crude this compound, which may require further purification.

Purification of this compound

The crude product from the synthesis will likely contain unreacted starting materials and by-products. Purification is essential to obtain high-purity this compound.

Column Chromatography

Silica (B1680970) gel column chromatography is a standard method for purifying wax esters.

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient is starting with pure hexane and gradually increasing the proportion of a more polar solvent like diethyl ether or ethyl acetate.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring reaction progress and assessing the purity of fractions from column chromatography.

-

Plate Preparation: Use pre-coated silica gel TLC plates.

-

Spotting: Dissolve a small amount of the sample in a volatile solvent and spot it onto the TLC plate.

-

Development: Place the plate in a developing chamber containing a suitable solvent system (e.g., hexane:diethyl ether, 95:5 v/v).

-

Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., iodine vapor or a phosphomolybdic acid solution followed by heating).

Crystallization

Low-temperature crystallization can be employed to separate saturated and unsaturated fatty acid esters.

-

Dissolution: Dissolve the crude product in a suitable solvent (e.g., acetone (B3395972) or methanol).

-

Cooling: Cool the solution to a low temperature (e.g., -20°C) to induce crystallization of higher melting point components (like unreacted stearyl alcohol).

-

Filtration: Filter the cold solution to remove the crystallized solids.

-

Recovery: Recover the this compound from the filtrate by evaporating the solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR: Expected signals include those for the terminal methyl groups, the long methylene (B1212753) chains, the protons adjacent to the ester oxygen, and the olefinic protons of the linoleate moiety.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the double bonds, and the carbons of the aliphatic chains.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹, and C-O stretching bands, along with the characteristic C-H stretching and bending vibrations of the long alkyl chains.

Chromatographic Methods

-

Gas Chromatography (GC): GC can be used to assess the purity of the final product and to quantify any remaining starting materials. The analysis is typically performed after converting the ester to its more volatile methyl ester derivative.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment.

Data Summary

The following tables summarize key data related to the reactants and the product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Stearyl Alcohol | C₁₈H₃₈O | 270.49 | 56-59 | 210 (15 mmHg) |

| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | -5 | 230 (16 mmHg) |

| This compound | C₃₆H₆₈O₂ | 532.92 | - | - |

Table 2: Typical Reaction Parameters for this compound Synthesis

| Parameter | Acid-Catalyzed Esterification | Enzymatic Esterification |

| Catalyst | H₂SO₄, p-TSA | Immobilized Lipase (e.g., Novozym 435) |

| Catalyst Conc. | 1-5 wt% | 5-10 wt% |

| Temperature | 80-140 °C | 40-70 °C |

| Reaction Time | 4-8 hours | 2-24 hours |

| Solvent | Toluene, Hexane | Solvent-free or non-polar organic solvent |

| Molar Ratio (Alcohol:Acid) | 1:1 to 1.2:1 | 1:1 |

| Typical Yield | Variable, can be high with water removal | Generally high (>90%) |

Table 3: Spectroscopic Data for this compound (Predicted)

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | ~5.3 ppm (olefinic protons), ~4.0 ppm (-CH₂-O-C=O), ~2.3 ppm (-C=O-CH₂-), ~2.0 ppm (allylic protons), ~1.6 ppm (β-carbonyl protons), ~1.2-1.4 ppm (methylene chain), ~0.9 ppm (terminal methyl groups) |

| ¹³C NMR (CDCl₃) | ~174 ppm (C=O), ~128-130 ppm (olefinic carbons), ~64 ppm (-CH₂-O-), ~34 ppm (-C=O-CH₂-), various signals for methylene carbons, ~14 ppm (terminal methyl carbons) |

| FTIR (neat) | ~1740 cm⁻¹ (C=O stretch), ~2850-2960 cm⁻¹ (C-H stretch), ~1170 cm⁻¹ (C-O stretch) |

Conclusion

The synthesis of this compound from stearyl alcohol and linoleic acid can be effectively achieved through both chemical and enzymatic methods. While acid-catalyzed esterification is a classical approach, enzymatic synthesis offers a milder, more sustainable alternative. The choice of method will depend on the desired purity, scale of reaction, and available resources. Proper purification and characterization are crucial to ensure the quality of the final product. This guide provides the necessary foundational knowledge and experimental frameworks for researchers to successfully synthesize and study this compound.

References

In-Depth Technical Guide to Stearyl Linoleate (CAS No. 17673-53-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl Linoleate (B1235992) (CAS No. 17673-53-9), the ester of stearyl alcohol and linoleic acid, is a lipophilic compound with significant applications in the cosmetic, personal care, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical characterization. Furthermore, it delves into its role as a functional ingredient in topical formulations, particularly concerning its impact on skin barrier function. This document also explores its potential applications in advanced drug delivery systems and discusses the known biological signaling pathways of its constituent fatty acid, linoleic acid, which are relevant to skin homeostasis.

Chemical and Physical Properties

Stearyl Linoleate is a wax ester characterized by its long aliphatic chains, contributing to its occlusive and emollient properties. A summary of its key physical and chemical data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17673-53-9 | |

| Molecular Formula | C₃₆H₆₈O₂ | [1] |

| Molecular Weight | 532.93 g/mol | [1] |

| Appearance | Waxy white or pale yellow solid | |

| Solubility | Insoluble in water; soluble in oils | |

| Purity | >99% (research grade) | [1] |

Synthesis and Manufacturing

This compound is primarily synthesized through the esterification of stearyl alcohol and linoleic acid. This reaction can be achieved through chemical or enzymatic catalysis.

Chemical Synthesis

Chemical synthesis typically involves the direct esterification of stearyl alcohol and linoleic acid at elevated temperatures, often in the presence of an acid or base catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactants: Equimolar amounts of stearyl alcohol and linoleic acid are added to a round-bottom flask.

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is added in a catalytic amount (e.g., 1-2% by weight of the reactants).

-

Solvent (Optional): A non-polar solvent like toluene (B28343) can be used to facilitate the removal of water via a Dean-Stark apparatus.

-

Reaction Conditions: The mixture is heated to a temperature range of 120-140°C with continuous stirring. The reaction progress is monitored by measuring the amount of water collected or by techniques like Thin Layer Chromatography (TLC).[2][3]

-

Purification: Upon completion, the reaction mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is washed with water to remove any remaining salts and unreacted acid. The solvent is then removed under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often utilizing lipases as biocatalysts. This method can be performed in solvent-free systems or in organic solvents.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reactants: Stearyl alcohol and linoleic acid are mixed, typically in a 1:1 molar ratio.

-

Enzyme: An immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), is added to the mixture. The enzyme loading is usually between 5-10% (w/w) of the total substrate weight.

-

Reaction Conditions: The reaction is carried out in a stirred reactor or a shaker incubator at a controlled temperature, generally between 40-60°C. The reaction is often performed under vacuum or with the addition of molecular sieves to remove the water produced, thereby shifting the equilibrium towards ester formation.

-

Monitoring: The conversion to this compound can be monitored by measuring the decrease in free fatty acid content through titration or by chromatographic methods like Gas Chromatography (GC).

-

Purification: After the reaction, the immobilized enzyme is removed by filtration. The product can be used directly or further purified by silica gel chromatography if required.

Analytical Characterization

The purity and structure of this compound are confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying fatty acid esters. For GC-MS analysis, this compound is typically transesterified to its fatty acid methyl ester (FAME), methyl linoleate, which is then analyzed.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation (Transesterification): A small amount of this compound is dissolved in a suitable solvent (e.g., hexane) and treated with a methanolic solution of a strong base (e.g., sodium methoxide) or acid (e.g., BF₃ in methanol) to convert the ester to its corresponding FAME (methyl linoleate) and stearyl alcohol.

-

GC Conditions:

-

Column: A polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., DB-WAX) or a cyanopropyl phase, is typically used for the separation of FAMEs.

-

Injector: Split/splitless injector at a temperature of ~250°C.

-

Oven Program: A temperature gradient is employed, for example, starting at 100°C, ramping to 240°C at a rate of 3-5°C/min, and holding for a period.

-

Carrier Gas: Helium or hydrogen.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-550.

-

-

Data Analysis: The retention time of the methyl linoleate peak is compared to a standard. The mass spectrum will show a characteristic fragmentation pattern for methyl linoleate, including the molecular ion peak and fragments corresponding to the loss of alkoxy and alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound, confirming the presence of the ester linkage and the specific fatty acid and alcohol moieties.

¹H NMR Spectral Data Interpretation (in CDCl₃):

-

~5.34 ppm (m): Olefinic protons (-CH=CH-) of the linoleate chain.

-

~4.05 ppm (t): Protons on the carbon adjacent to the ester oxygen from the stearyl alcohol moiety (-O-CH₂-).

-

~2.77 ppm (t): Bis-allylic protons (-CH=CH-CH₂-CH=CH-) of the linoleate chain.

-

~2.28 ppm (t): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).

-

~2.04 ppm (m): Allylic protons (-CH₂-CH=CH-).

-

~1.62 ppm (m): Protons on the carbon beta to the ester oxygen from the stearyl alcohol moiety (-O-CH₂-CH₂-).

-

~1.25 ppm (br s): Methylene protons of the long aliphatic chains.

-

~0.88 ppm (t): Terminal methyl protons (-CH₃) of both the stearyl and linoleate chains.

¹³C NMR Spectral Data Interpretation (in CDCl₃):

-

~173 ppm: Carbonyl carbon of the ester group (-COO-).

-

~130, 128 ppm: Olefinic carbons (-CH=CH-) of the linoleate chain.

-

~64 ppm: Carbon adjacent to the ester oxygen from the stearyl alcohol moiety (-O-CH₂-).

-

~34 ppm: Carbon alpha to the carbonyl group (-CH₂-COO-).

-

~20-32 ppm: Methylene carbons of the aliphatic chains.

-

~14 ppm: Terminal methyl carbons (-CH₃).

Applications in Topical Formulations and Skin Barrier Interaction

This compound is widely used in topical products as an emollient, skin-conditioning agent, and occlusive. Its long-chain, lipid-soluble nature allows it to integrate into the lipid matrix of the stratum corneum, the outermost layer of the skin.

Skin Barrier Function

The stratum corneum's barrier function is primarily attributed to its unique lipid composition, which includes ceramides, cholesterol, and free fatty acids. Linoleic acid, a component of this compound, is an essential fatty acid for maintaining the integrity of the epidermal water barrier. A deficiency in linoleic acid can lead to impaired barrier function and increased transepidermal water loss (TEWL). When topically applied, this compound can be hydrolyzed by cutaneous lipases, releasing stearyl alcohol and linoleic acid. The released linoleic acid can then be incorporated into the skin's lipid structures, particularly acylceramides, thereby helping to restore and maintain the barrier function.

In Vitro Skin Permeation

To assess the penetration and permeation of this compound through the skin, in vitro studies using Franz diffusion cells are commonly employed.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

-

Skin Preparation: Excised human or porcine skin is used. The subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-500 µm).

-

Franz Cell Setup: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubilizing agent for the lipophilic compound) and maintained at 32°C to mimic skin surface temperature. The receptor fluid is continuously stirred.

-

Dosing: A finite dose of a formulation containing this compound is applied to the skin surface in the donor chamber.

-

Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are collected and replaced with fresh buffer.

-

Analysis: The concentration of this compound (or its hydrolysis products) in the collected samples is quantified using a validated analytical method, such as HPLC-MS or GC-MS.

-

Skin Content Analysis: At the end of the experiment, the skin surface is washed to remove any unapplied formulation. The stratum corneum can be removed by tape stripping, and the remaining epidermis and dermis can be separated. The amount of this compound retained in each skin layer is then extracted and quantified.

-

Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of the curve.

Role in Drug Delivery Systems

The lipophilic nature of this compound makes it a suitable component for lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), designed for topical and transdermal applications.

Experimental Protocol: Preparation of this compound-Containing SLNs by High-Pressure Homogenization

-

Lipid Phase Preparation: this compound is mixed with a solid lipid (e.g., glyceryl behenate, stearic acid) and the lipophilic drug to be encapsulated. The mixture is heated to 5-10°C above the melting point of the solid lipid to form a clear lipid melt.

-

Aqueous Phase Preparation: An aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) is heated to the same temperature as the lipid phase.

-

Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

-

Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles at a pressure of 500-1500 bar. This process reduces the droplet size to the nanometer range.

-

Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.

-

Characterization: The SLN dispersion is characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

The inclusion of a liquid lipid like this compound in the solid lipid matrix (forming NLCs) can create imperfections in the crystal lattice, leading to higher drug loading capacity and reduced drug expulsion during storage.

References

Stearyl Linoleate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the physicochemical properties of Stearyl Linoleate (B1235992), a significant compound in various scientific and industrial applications.

Core Molecular Data

Stearyl Linoleate is an ester formed from stearyl alcohol and linoleic acid.[1] Its fundamental molecular characteristics are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C36H68O2 | [1][2][3][4] |

| Molecular Weight | 532.93 g/mol | |

| Alternate Molecular Weight | 532.92 g/mol | |

| Monoisotopic Mass | 532.5219 Da | |

| CAS Number | 17673-53-9 |

Chemical Identification

-

Synonyms: Linoleic acid, octadecyl ester; 9,12-Octadecadienoic acid (Z,Z)-, octadecyl ester; Octadecyl (9Z,12Z)-9,12-octadecadienoate.

Structural and Relational Overview

The following diagram illustrates the fundamental relationship between the compound's name, its empirical formula, and its resulting molecular weight.

Figure 1: Relationship between the name, molecular formula, and molecular weight of this compound.

Note: This document is intended for a technical audience and assumes a foundational understanding of chemical principles. The provided data has been compiled from reputable chemical databases.

References

"Stearyl Linoleate" solubility in organic solvents

An In-depth Technical Guide to the Solubility of Stearyl Linoleate (B1235992) in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl linoleate, the ester of stearyl alcohol and linoleic acid, is a lipophilic substance widely utilized in the cosmetic and pharmaceutical industries for its emollient and lubricating properties.[1][2] A thorough understanding of its solubility in various organic solvents is critical for formulation development, manufacturing processes, and quality control. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures. While precise quantitative solubility data for this compound is not extensively published, this guide consolidates general solubility principles for long-chain fatty acid esters to provide a predictive framework.

Introduction to this compound

This compound (CAS No. 17673-53-9) is a fatty acid ester with the molecular formula C₃₆H₆₈O₂ and a molecular weight of approximately 532.92 g/mol .[1][3] It exists as a clear, yellow liquid or a waxy solid.[1] Its chemical structure, comprising a long alkyl chain from stearyl alcohol and an unsaturated alkyl chain from linoleic acid, imparts a nonpolar, hydrophobic character. This inherent lipophilicity dictates its solubility behavior, making it readily soluble in oils and nonpolar organic solvents while being insoluble in water.

Solubility of this compound: Data and Predictions

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | High | Similar nonpolar characteristics. |

| Toluene | Nonpolar, Aromatic | High | Effective in solvating large organic molecules. |

| Chloroform | Nonpolar | High | A common solvent for lipids and esters. |

| Diethyl Ether | Nonpolar | High | Generally a good solvent for organic compounds. |

| Ethyl Acetate | Moderately Polar | Moderate to High | Often used as a solvent for esters. |

| Acetone | Polar, Aprotic | Moderate | May show some solubility due to its ketone group. |

| Ethanol | Polar, Protic | Low to Moderate | The polarity of the hydroxyl group limits solubility of large nonpolar molecules. |

| Methanol | Polar, Protic | Low | Higher polarity than ethanol, leading to lower solubility for nonpolar compounds. |

| Water | Polar, Protic | Insoluble | The high polarity and hydrogen bonding of water do not favor interaction with the nonpolar this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound in specific organic solvents, a systematic experimental approach is necessary. The following protocols are adapted from established methods for determining the solubility of lipids and esters.

Method 1: Equilibrium Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

Syringe filters (Teflon, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of volumetric flasks. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solute to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or mol/L.

Method 2: Differential Scanning Calorimetry (DSC)

DSC can be used to estimate the solubility of a compound in a solid or semi-solid lipid excipient by observing the depression in melting enthalpy.

Objective: To determine the saturation solubility by analyzing the thermal properties of this compound-solvent mixtures.

Materials:

-

This compound

-

Solid or semi-solid organic solvent (e.g., a wax or polymer)

-

Differential Scanning Calorimeter (DSC)

-

Hermetic DSC pans

Procedure:

-

Sample Preparation: Prepare a series of physical mixtures of this compound and the solvent in varying weight ratios.

-

DSC Analysis: Accurately weigh a small amount of each mixture into a hermetic DSC pan and seal it. Place the pan in the DSC instrument.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 5 °C/min) over a temperature range that encompasses the melting point of the solvent.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Determine the melting enthalpy of the solvent for each mixture. Plot the melting enthalpy against the concentration of this compound. The concentration at which the depression in melting enthalpy plateaus indicates the saturation solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

While specific quantitative data on the solubility of this compound in various organic solvents is sparse in the public domain, its chemical nature as a long-chain fatty acid ester allows for reliable qualitative predictions. It is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. For precise formulation work, the experimental protocols detailed in this guide, particularly the equilibrium shake-flask method, provide a robust framework for determining its solubility characteristics. The provided workflow diagram offers a clear visual guide for researchers undertaking these experimental determinations.

References

"Stearyl Linoleate" thermal degradation and stability studies

An In-Depth Technical Guide to the Thermal Degradation and Stability of Stearyl Linoleate (B1235992)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, comprehensive studies on the thermal degradation and stability of pure stearyl linoleate are not extensively available in the public literature. This guide synthesizes information from studies on analogous long-chain saturated and unsaturated esters, particularly wax esters and linoleate esters, to provide a detailed overview of the expected thermal behavior and appropriate analytical methodologies. The experimental protocols and data presented are based on established methods for lipid analysis and should be adapted and validated for specific research applications.

Introduction

This compound, the ester of stearyl alcohol and linoleic acid, is a valuable compound in various industries, including pharmaceuticals and cosmetics, owing to its emollient and formulation-enhancing properties. As with all lipid-based materials, its utility is intrinsically linked to its stability under various processing and storage conditions. Thermal degradation, including oxidation, is a critical factor that can impact the quality, efficacy, and safety of products containing this compound. This technical guide provides a comprehensive overview of the anticipated thermal degradation pathways and stability profile of this compound, along with detailed experimental protocols for its analysis.

Physicochemical Properties and Stability Overview

This compound is a wax ester characterized by a long saturated alkyl chain from stearyl alcohol and a polyunsaturated acyl chain from linoleic acid. This structure dictates its physical properties and susceptibility to degradation.

-

Susceptibility to Oxidation: The two double bonds in the linoleate portion of the molecule are primary sites for oxidation.[1][2] The presence of a bis-allylic position makes it particularly prone to hydrogen abstraction and subsequent radical-chain oxidation reactions.[2]

-

Thermal Decomposition: At elevated temperatures, esters can undergo decomposition to form smaller carboxylic acids and ketones.[3] In the case of this compound, this would likely involve cleavage of the ester bond and fragmentation of the hydrocarbon chains.

Quantitative Data on Thermal Properties (Based on Analogous Compounds)

The following tables summarize the expected thermal properties of this compound based on data from similar long-chain esters and fatty acids. These values should be considered estimates and require experimental verification for pure this compound.

Table 1: Expected Thermal Decomposition Characteristics from Thermogravimetric Analysis (TGA)

| Parameter | Expected Value Range | Rationale/Analogous Compound |

| Onset Decomposition Temperature (Tonset) | 200 - 250°C | Based on the decomposition of various fatty acid esters and stearic acid.[4] |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 400°C | Inferred from thermal analysis of similar long-chain organic molecules. |

| Residue at 600°C (Inert Atmosphere) | < 5% | Typical for pure organic compounds that decompose into volatile products. |

Table 2: Expected Thermal Transitions from Differential Scanning Calorimetry (DSC)

| Parameter | Expected Value Range | Rationale/Analogous Compound |

| Melting Point (Tm) | 25 - 40°C | Insertion of a double bond significantly lowers the melting point compared to saturated wax esters. For instance, oleyl oleate, with two monounsaturated chains, melts slightly below 0°C, while saturated wax esters with similar chain lengths melt above 60°C. |

| Enthalpy of Fusion (ΔHf) | 150 - 220 J/g | Based on values for other long-chain fatty acid esters. |

| Crystallization Temperature (Tc) | 10 - 25°C | Typically occurs at a temperature lower than the melting point. |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent thermo-oxidative degradation. For oxidative stability studies, synthetic air can be used.

-

Heating Program: Equilibrate the sample at a starting temperature (e.g., 30°C). Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of mass loss (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and crystallization behavior of this compound.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Heating and Cooling Program:

-

Equilibrate the sample at a low temperature (e.g., -20°C).

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its expected melting point (e.g., 60°C).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

-

Data Analysis: From the heating curve, determine the onset temperature of melting and the peak melting temperature (Tm). Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf). From the cooling curve, determine the crystallization temperature (Tc).

Oxidative Stability Assessment

Objective: To evaluate the resistance of this compound to oxidation.

Methodology (using DSC):

-

Instrument: A high-pressure or standard DSC capable of operating with an oxygen atmosphere.

-

Sample Preparation: Place a small, accurately weighed sample (1-3 mg) in an open aluminum pan.

-

Atmosphere: Pure oxygen or synthetic air at a constant pressure and flow rate.

-

Experimental Program: Heat the sample isothermally at a selected temperature (e.g., 120°C, 130°C, 140°C) and monitor the heat flow.

-

Data Analysis: The time from the start of the isothermal period to the onset of the exothermic oxidation peak is the Oxidative Induction Time (OIT). Longer OIT values indicate higher oxidative stability.

Analysis of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile compounds produced during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of this compound (in the microgram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 500°C) for a short duration (e.g., 10 seconds) in an inert atmosphere.

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their volatility and interaction with the stationary phase. A temperature-programmed oven is used to elute the compounds.

-

MS Identification: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for identification.

Visualizations

References

- 1. Profiling fatty acids in vegetable oils by reactive pyrolysis-gas chromatography with dimethyl carbonate and titanium silicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Stearyl Linoleate (B1235992): Raw Material Specifications and Impurities

Introduction

Stearyl Linoleate (CAS No. 17673-53-9) is the ester of stearyl alcohol and linoleic acid.[1] It is a versatile ingredient used primarily in the cosmetics, personal care, and pharmaceutical industries as an emollient, lubricant, and skin-conditioning agent.[1] This technical guide provides a comprehensive overview of the raw material specifications for this compound, common impurities, and the analytical methodologies used for its characterization.

Raw Material Specifications

This compound is typically a clear, yellow liquid or a waxy white to pale yellow solid, depending on its purity and the ambient temperature.[1] It is insoluble in water and soluble in oils.[1] High-purity grades, often exceeding 99%, are available for research and pharmaceutical applications.[2][3]

Physical and Chemical Properties

The following tables summarize the typical physical and chemical specifications for high-purity this compound. These values are representative of what would be found in a Certificate of Analysis (CoA) for a cosmetic or pharmaceutical grade raw material.

Table 1: Physical Properties of this compound

| Parameter | Typical Specification | Test Method Reference |

| Appearance | Clear, yellow liquid to waxy white/pale yellow solid | Visual |

| Odor | Faint, characteristic | Olfactory |

| Solubility | Soluble in oils; Insoluble in water | USP <795> |

| Specific Gravity | 0.850 - 0.880 @ 25°C (Typical) | USP <841> |

| Refractive Index | 1.460 - 1.470 @ 25°C (Typical) | USP <831> |

Table 2: Chemical Properties of this compound

| Parameter | Typical Specification | Test Method Reference |

| Assay (Purity) | ≥ 99.0% | Gas Chromatography (GC-FID) |

| Acid Value | ≤ 2.0 mg KOH/g | AOCS Te 1a-64 / USP <401> |

| Saponification Value | 100 - 110 mg KOH/g (Calculated) | AOCS Tl 1a-64 / USP <401> |

| Iodine Value | 60 - 70 g I₂/100g (Calculated) | AOCS Tg 1a-64 / USP <921> |

| Hydroxyl Value | ≤ 10.0 mg KOH/g | AOCS Cd 13-60 / USP <401> |

| Peroxide Value | ≤ 5.0 meq/kg | AOCS Cd 8-53 / USP <401> |

| Moisture Content | ≤ 0.5% | Karl Fischer Titration (USP <921>) |

Impurities

Impurities in this compound can originate from the starting materials (stearyl alcohol and linoleic acid), the manufacturing process, or degradation during storage.

Potential Impurities

Table 3: Common Impurities in this compound

| Impurity | Source | Potential Impact |

| Unreacted Stearyl Alcohol | Incomplete esterification reaction | May affect the physical properties (e.g., melting point, texture) of the final product. |

| Unreacted Linoleic Acid | Incomplete esterification reaction | Can increase the acid value and may lead to stability issues (oxidation). |

| Other Fatty Acid Esters | Impurities in the linoleic acid raw material (e.g., oleic acid, palmitic acid) | May alter the emollient and sensory properties of the final product. |

| Isomers of Linoleic Acid | Isomerization during synthesis or present in the raw material | May have different biological activities or physical properties. |

| Catalyst Residues | Incomplete removal after synthesis | Can affect the stability and safety of the final product. |

| Oxidation Products | Degradation of the unsaturated linoleate moiety | Can lead to rancidity, off-odors, and potential skin irritation. |

| Glycerine | If the starting material is a triglyceride | Can affect the purity and physical properties of the final product.[4] |

Logical Relationship of Specifications and Impurities

The following diagram illustrates the relationship between the raw material, its key specifications, and potential impurities.

Experimental Protocols

Synthesis of this compound (Direct Esterification)

The following is a generalized experimental protocol for the synthesis of this compound via direct esterification.

Methodology:

-

Reactor Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water trap (e.g., Dean-Stark apparatus) is used.

-

Charging Reactants: Stearyl alcohol and linoleic acid are charged into the reactor in a near equimolar ratio, or with a slight excess of the alcohol. A suitable acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, is added (typically 0.1-1.0% by weight of the reactants).

-

Esterification Reaction: The mixture is heated to a temperature between 150°C and 240°C with continuous stirring under a nitrogen blanket to prevent oxidation.[5] The water formed during the reaction is continuously removed and collected in the water trap.

-

Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and determining the acid value. The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 2.0 mg KOH/g).

-

Purification:

-

Neutralization: After cooling the reaction mixture, the acid catalyst is neutralized with a base (e.g., sodium bicarbonate solution).

-

Washing: The organic layer is washed with water or brine to remove any remaining catalyst and salts.

-

Drying: The washed ester is dried over an anhydrous drying agent (e.g., sodium sulfate) or by vacuum distillation to remove residual water.

-

-

Filtration: The final product is filtered to remove the drying agent and any other solid impurities, yielding purified this compound.

Analytical Methods

3.2.1. Purity and Impurity Analysis by Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of this compound and quantifying impurities such as unreacted stearyl alcohol and linoleic acid (as its methyl ester).

Experimental Protocol:

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

-

Column: A polar capillary column, such as a DB-WAX or FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol), is suitable for separating fatty acid esters and alcohols. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Temperature Program:

-

Injector: 250°C

-

Detector: 270°C

-

Oven: An initial temperature of around 150°C, ramped up to 240°C at a rate of 5-10°C/min, and held for a period to ensure all components elute.

-

-

Sample Preparation:

-

For Purity: A dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or isopropanol) is prepared.

-

For Free Fatty Acids: The sample is derivatized to its methyl ester using a reagent like BF₃-methanol or methanolic HCl prior to injection.

-

-

Quantification: The percentage purity and impurity levels are calculated based on the peak areas relative to an internal or external standard.

3.2.2. Analysis by High-Performance Liquid Chromatography (HPLC-ELSD)

HPLC with an Evaporative Light Scattering Detector (ELSD) is another powerful technique for the analysis of non-volatile compounds like wax esters.

Experimental Protocol:

-

Instrumentation: HPLC system with a gradient pump and an ELSD.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, starting with a higher polarity mobile phase and transitioning to a lower polarity one. A common gradient involves methanol/water or acetonitrile/water mixtures.[6]

-

ELSD Settings:

-

Nebulizer Temperature: 30-40°C

-

Evaporator Temperature: 40-60°C

-

Gas Flow Rate (Nitrogen): 1.5 - 2.5 L/min

-

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent like isopropanol (B130326) or a mixture of mobile phase components.

-

Analysis: The method can separate this compound from unreacted starting materials and other esters based on their polarity and chain length.

Conclusion

This technical guide provides a detailed overview of the raw material specifications, potential impurities, and analytical methodologies for this compound. A thorough understanding of these parameters is crucial for researchers, scientists, and drug development professionals to ensure the quality, consistency, and performance of their final products. The provided experimental protocols offer a foundation for the synthesis and quality control of this important raw material.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours | Semantic Scholar [semanticscholar.org]

- 3. larodan.com [larodan.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101293827A - Method for synthesizing stearic acid stearyl ester - Google Patents [patents.google.com]

- 6. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of Long-Chain Fatty Acid Esters in Material Science: A Technical Guide on Stearyl- and Linoleate-Based Polymers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial focus of this guide was "Stearyl Linoleate (B1235992)," a comprehensive literature review revealed a notable scarcity of research on its specific applications in advanced material science. Therefore, this document expands its scope to encompass the broader and more extensively researched family of stearyl- and linoleate-based monomers and polymers. This approach provides a robust understanding of how the constituent parts of Stearyl Linoleate—the stearyl group (from stearic acid) and the linoleate group (from linoleic acid)—contribute to the functional properties of advanced materials.

Introduction: The Role of Stearyl and Linoleate Moieties in Polymer Science

Stearic acid, a saturated fatty acid, and linoleic acid, a polyunsaturated fatty acid, are foundational molecules in the development of functional polymers. The long alkyl chain of the stearyl group imparts hydrophobicity, lubricity, and thermal energy storage capabilities to polymers.[1][2] In contrast, the double bonds in the linoleate moiety offer sites for polymerization and cross-linking, enabling the formation of bio-based polymer networks.[3][4] This guide explores the synthesis, properties, and applications of polymers derived from stearyl and linoleate-containing monomers, providing a technical overview for researchers in material science and drug development.

Stearyl-Based Polymers: Synthesis and Properties

Polymers incorporating the stearyl group, primarily poly(stearyl acrylate) (PSA) and poly(stearyl methacrylate) (PSMA), are of significant interest for their unique thermal and mechanical properties. These polymers can be synthesized through various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, which allow for precise control over molecular weight and architecture.

Quantitative Data on Thermal Properties

The long stearyl side chains of PSA and PSMA can crystallize, leading to polymers with distinct melting and crystallization temperatures. This behavior makes them excellent candidates for phase change materials (PCMs) for thermal energy storage.

| Polymer | Property | Value | Reference |

| Poly(stearyl acrylate) (PSA) | Onset Melting Temperature | 48.1 °C | |

| Onset Crystallization Temp. | 43.5 °C | ||

| Latent Heat of Melting | 100.2 J/g | ||

| Latent Heat of Crystallization | -81.5 J/g | ||

| Thermal Degradation Range | 280-456 °C | ||

| Poly(stearyl methacrylate) (PSMA) | Onset Melting Temperature | 30.8 °C | |

| Onset Crystallization Temp. | 23.5 °C | ||

| Latent Heat of Melting | 55.8 J/g | ||

| Latent Heat of Crystallization | -44.8 J/g | ||

| Thermal Degradation Range | 233-414 °C |

Mechanical Properties of Stearic Acid-Modified Polymers

Stearic acid is also widely used as an additive to modify the mechanical properties of polymer composites. It acts as a surface modifier for fillers like calcium carbonate, improving their dispersion in the polymer matrix and enhancing interfacial adhesion. This leads to improved tensile strength and flexibility.

| Polymer System | Filler Loading (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Flexible Polyurethane Foam (PU-GCC) | 15 | 0.11 | 159.8 | |

| PU with Stearic Acid Modified CaCO3 (PU-SCC) | 15 | 0.14 | 196.4 | |

| Styrene Butadiene Rubber (SBR) + TiO2 | 0 (control) | - | - | |

| SBR + TiO2 + Stearic Acid (20 pphr) | - | Increased | Increased | |

| SBR + TiO2 + Stearic Acid (100 pphr) | - | Decreased | Decreased |

Linoleate-Based Polymers: A Bio-Renewable Platform

Linoleic acid, sourced from vegetable oils, is a valuable renewable feedstock for polymer synthesis. The presence of two double bonds allows for various polymerization strategies, including cationic polymerization and emulsion polymerization, to create bio-based polymers for coatings and other applications. Researchers are actively exploring methods to convert linoleic acid into bifunctional polymer intermediates for producing high-performance polyamides and polyesters.

Experimental Protocols

Synthesis of Poly(stearyl acrylate) (PSA) via ATRP

This protocol describes the synthesis of PSA using Atom Transfer Radical Polymerization, a controlled polymerization technique.

Materials:

-

Stearyl acrylate (B77674) (SA) monomer

-

Copper(I) bromide (CuBr) as the catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand

-

Ethyl 2-bromoisobutyrate (EBiB) as the initiator

-

Anisole (B1667542) as the solvent

Procedure:

-

Purge a Schlenk flask with nitrogen.

-

Add CuBr and anisole to the flask.

-

Add the SA monomer and EBiB to the flask.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Inject PMDETA into the frozen mixture under nitrogen.

-

Place the flask in a thermostated oil bath at a set temperature (e.g., 90 °C) to start the polymerization.

-

After the desired time, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Dilute the polymer solution with tetrahydrofuran (B95107) (THF).

-

Pass the solution through a neutral alumina (B75360) column to remove the copper catalyst.

-

Precipitate the polymer in cold methanol.

-

Filter and dry the resulting PSA polymer under vacuum.

Surface Modification of Calcium Carbonate with Stearic Acid

This protocol details the procedure for modifying the surface of calcium carbonate fillers to improve their compatibility with polymer matrices.

Materials:

-

Calcium carbonate (CaCO3)

-

Stearic acid

-

Distilled water

Procedure:

-

Disperse CaCO3 in distilled water.

-

Dissolve stearic acid in ethanol.

-

Add the stearic acid solution to the CaCO3 slurry while stirring.

-

Heat the mixture to 80 °C and maintain for 2 hours with continuous stirring.

-

Filter the mixture and wash the solid residue with ethanol to remove unreacted stearic acid.

-

Dry the surface-modified CaCO3 in an oven at 100 °C for 24 hours.

Visualizations of Experimental Workflows

Caption: Workflow for the synthesis of Poly(stearyl acrylate) via ATRP.

Caption: Workflow for the surface modification of CaCO3 with Stearic Acid.

Potential Applications in Material Science and Drug Development

The unique properties of stearyl- and linoleate-based polymers open up a wide range of applications:

-

Thermal Energy Storage: The high latent heat of PSA and PSMA makes them suitable for use in smart textiles, building materials, and electronic device thermal management.

-

Coatings and Adhesives: The hydrophobicity and flexibility imparted by the stearyl group are beneficial for developing water-resistant coatings, sealants, and pressure-sensitive adhesives.

-

Lubricants and Processing Aids: Stearic acid and its derivatives are effective lubricants and flow enhancers in polymer processing, reducing friction and improving mold release.

-

Biomedical Applications: The biocompatibility of fatty acids makes their derived polymers attractive for drug delivery systems. For instance, the hydrophobic domains of amphiphilic block copolymers can encapsulate hydrophobic drugs.

-

Bio-based Plastics: Linoleic acid serves as a key building block for sustainable polymers, reducing the reliance on petrochemical feedstocks.

Conclusion

While "this compound" as a singular entity remains underexplored in material science, its constituent fatty acid moieties, stearic acid and linoleic acid, are integral to the development of a diverse array of functional polymers. Stearyl-based polymers offer significant potential in thermal energy storage and as property modifiers, while linoleate-based polymers provide a pathway to sustainable, bio-based materials. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and scientists to further innovate and explore the vast potential of these long-chain fatty acid-derived materials.

References

Stearyl Linoleate: A Bio-Based Ester for Advanced Industrial Applications

An In-depth Technical Guide for Researchers and Development Professionals

Stearyl Linoleate (B1235992) (CAS No. 17673-53-9), the ester of stearyl alcohol and linoleic acid, is a versatile bio-based wax ester gaining prominence in various industrial sectors.[1][2] Derived from renewable vegetable sources, this ingredient offers a unique combination of emolliency, lubrication, and conditioning properties.[1][2] Its favorable safety profile and compatibility with a wide range of formulations make it a compelling alternative to petroleum-derived ingredients in cosmetics, personal care, pharmaceuticals, and specialized industrial products.[1] This guide provides a comprehensive overview of Stearyl Linoleate, detailing its physicochemical properties, synthesis methodologies, key applications, and safety data to support its adoption in research and product development.

Physicochemical Properties

This compound is characterized as a waxy white or pale yellow solid, or a clear, yellow liquid, which is insoluble in water but soluble in oils. Its dual physical state description suggests that its appearance is dependent on purity and temperature. As a fatty acid ester, it contributes to the texture, viscosity, and spreadability of formulations.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| Chemical Name | Octadecyl (9Z,12Z)-9,12-octadecadienoate | |

| Synonyms | This compound, Linoleic Acid Stearyl Ester | |

| CAS Number | 17673-53-9 | |

| Molecular Formula | C₃₆H₆₈O₂ | |

| Molecular Weight | 532.92 g/mol | |

| Physical State | Waxy white/pale yellow solid or clear yellow liquid | |

| Solubility | Insoluble in water; Soluble in oil | |

| Purity | >99% (Commercially available) | |

| Storage | Freezer recommended |

Synthesis of this compound

This compound is produced through the esterification of stearyl alcohol with linoleic acid. This reaction can be achieved via chemical catalysis or enzymatic processes, with the latter being favored for its milder reaction conditions and higher specificity, aligning with green chemistry principles.

Chemical Synthesis Workflow

Chemical synthesis typically involves a direct esterification reaction at elevated temperatures using an acid or metal oxide catalyst, followed by purification steps to remove unreacted starting materials and the catalyst.

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis Workflow

Enzymatic synthesis utilizes lipases as biocatalysts, often in a solvent-free system, to perform the esterification under milder conditions. This method is highly selective and reduces the formation of by-products.

Caption: Enzymatic synthesis workflow for this compound.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of this compound, adapted from methodologies for similar long-chain fatty acid esters.

Protocol: Chemical Synthesis (Direct Esterification)

This protocol is adapted from the synthesis of Stearyl Stearate (B1226849).

-

Apparatus Setup: Assemble a 1000 mL four-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap or similar water separator connected to a condenser.

-

Charging Reactants: To the flask, add stearyl alcohol (1.0 molar equivalent), linoleic acid (1.0 molar equivalent), and a metal oxide catalyst such as magnesium oxide (0.03-0.12% of the total reactant weight).

-

Inerting: Purge the system with dry nitrogen gas for 15-20 minutes to remove air and prevent oxidation of linoleic acid. Maintain a gentle nitrogen flow throughout the reaction.

-

Reaction: Begin stirring and heat the mixture to 180-230 °C. The water produced during the esterification will be collected in the water separator.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water evolution ceases (typically after 6-8 hours).

-

Purification:

-

Cool the reaction mixture to approximately 90 °C.

-

If an acid catalyst was used, neutralize it with a suitable base.

-

To remove unreacted stearyl alcohol, apply a vacuum (e.g., ≤80 Pa) and maintain the temperature at 200-210 °C for 1-2 hours.

-

Cool the mixture to 70-80 °C and remove the catalyst by filtration.

-

-

Product: The resulting filtered product is this compound.

Protocol: Enzymatic Synthesis (Lipase-Catalyzed)

This protocol is based on general procedures for solvent-free lipase-catalyzed synthesis of fatty acid esters.

-

Reactant Preparation: In a temperature-controlled reaction vessel, combine stearyl alcohol and linoleic acid, typically in a molar ratio between 1:1 and 1:3.

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (e.g., Novozym 435) or Mucor miehei lipase (e.g., Lipozyme IM). The enzyme loading is typically 5-10% by total substrate weight.

-

Reaction Conditions: Heat the solvent-free mixture to 60-70 °C with continuous stirring (e.g., 200-300 rpm). The reaction is typically run for 24 to 48 hours. Applying a vacuum can help remove the water by-product and drive the reaction equilibrium towards the product.

-

Monitoring: The conversion can be monitored by taking small aliquots over time and analyzing the disappearance of free fatty acids via titration or gas chromatography.

-

Enzyme Recovery: After the reaction, cool the mixture and separate the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

-

Product Purification: The crude product can be purified to remove residual free fatty acids and mono/diglycerides using methods like short-path distillation or column chromatography.

Protocol: Purity Analysis by Gas Chromatography (GC)

Analysis of fatty acid esters is routinely performed by GC, often after conversion to their more volatile fatty acid methyl esters (FAMEs).

-

Sample Preparation (Derivatization to FAMEs):

-

Dissolve approximately 25 mg of the this compound product in 1 mL of toluene.

-

Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.

-

Heat the mixture at 50 °C for 10 minutes.

-

Neutralize the reaction by adding 0.1 mL of glacial acetic acid, followed by 5 mL of water.

-

Extract the FAMEs into hexane (B92381) (2 x 5 mL).

-

Dry the hexane layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Redissolve the FAMEs in a known volume of hexane for GC injection.

-

-

GC-FID Conditions (Typical):

-

Column: A polar capillary column, such as a FAMEWAX or Rt-2560 column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector: Split/splitless injector at 225-250 °C.

-

Oven Program: Start at 120 °C, hold for 1-2 min, then ramp at 5-10 °C/min to 250 °C and hold for 15 min.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

-

Analysis: The purity of this compound is determined by comparing the peak area of methyl linoleate and methyl stearate (from the transesterified sample) to any impurity peaks. Quantification is achieved by using internal or external standards.

Industrial Applications

This compound's functional properties make it a valuable component in a wide array of products.

-

Cosmetics & Personal Care: It functions primarily as an emollient, skin-conditioning agent, and lubricant.

-

Skin Care: In creams and lotions, it softens and smoothens the skin, enhances spreadability, and reduces water loss, thereby preventing dryness and improving skin elasticity.

-

Hair Care: Used in shampoos, conditioners, and serums, it improves hair manageability, shine, and luster.

-

Sunscreens: It helps to improve the texture and adherence of sunscreen products to the skin, aiding in the effective dispersion of UV filters.

-

-

Pharmaceuticals: It is used as an emollient in topical formulations like ointments and creams to improve their consistency and skin-softening effects.

-

Industrial Lubricants: As a bio-based ester, it serves as a lubricant base oil or additive. Plant-oil derived lubricants are sought after for their biodegradability and low toxicity.

-

Coatings and Inks: Its properties are utilized in certain coating and ink formulations.

-

Other Applications: It can be used in products like leather conditioners to soften and protect the material.

Safety and Toxicology

The safety of alkyl esters, including this compound, has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded they are safe for use in cosmetics when formulated to be non-irritating. The general class of fatty acid esters exhibits very low levels of acute toxicity.

Table 2: Toxicological Profile of this compound and Related Compounds

| Test | Species | Substance | Result | Source |

| Acute Oral Toxicity | Rat | Fatty Acid Esters (Category) | LD₅₀ > 2000 mg/kg bw | |

| Acute Oral Toxicity | Mouse | Stearyl Stearate | Safe up to 25 g/kg bw | |

| Skin Irritation | Rabbit | Isopropyl Linoleate (Pure) | Adverse skin reactions noted | |

| Eye Irritation | Rabbit | Oleates and Linoleates | Peroxy values have a significant adverse effect | |

| Skin Irritation | Human | Stearyl Alcohol | Low order of skin irritation potential | |

| Sensitization | Human | Stearyl Alcohol | No evidence of contact sensitization |